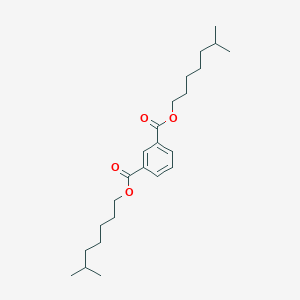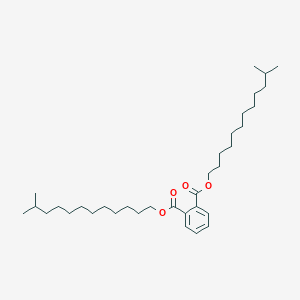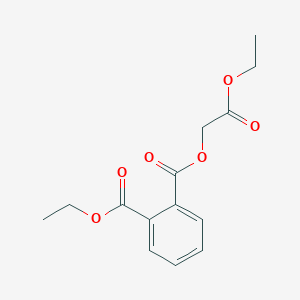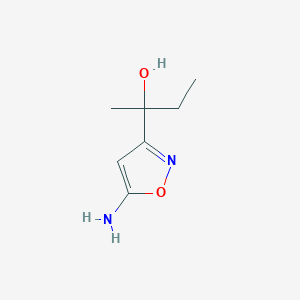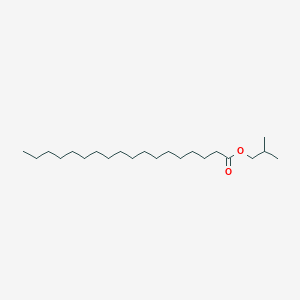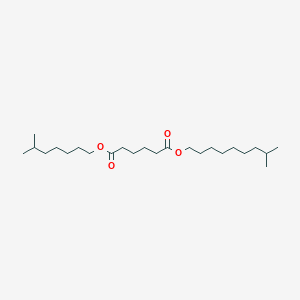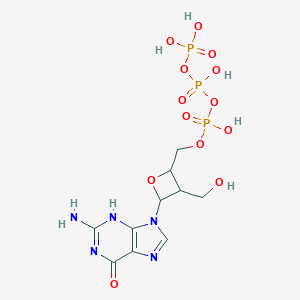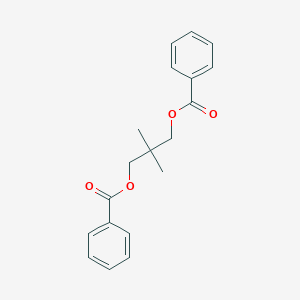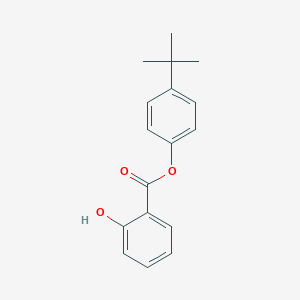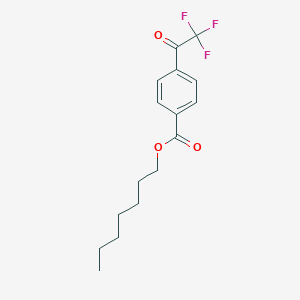
Carbonate ionophore I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonate ionophore I is a chemical compound with the molecular formula C16H19F3O3. It is known for its role as a neutral anion carrier in various scientific applications, particularly in the development of ion-selective electrodes. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further modified with a trifluoroacetyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 4-(trifluoroacetyl)benzoate typically involves a three-step process. The key step is the acylation of toluene with trifluoroacetic anhydride in the presence of aluminum chloride at temperatures ranging from -8°C to -10°C . This method is advantageous as it avoids the use of organometallic reagents, making it scalable for industrial production .
Industrial Production Methods
Industrial production of heptyl 4-(trifluoroacetyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The absence of organometallic reagents in the synthesis makes it more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Carbonate ionophore I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoroacetyl group, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The benzoate moiety can undergo substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Carbonate ionophore I has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Its potential as a carrier molecule can be explored for drug delivery systems and other medical applications.
作用機序
The mechanism of action of heptyl 4-(trifluoroacetyl)benzoate involves its role as a neutral anion carrier. The trifluoroacetyl group interacts with anions, facilitating their transport across membranes. This interaction is primarily driven by the carbonyl carbon atom of the trifluoroacetyl group, which forms a complex with the anion . The molecular targets and pathways involved include various anion exchange processes and membrane transport mechanisms.
類似化合物との比較
Carbonate ionophore I can be compared with other similar compounds, such as:
- p-Methyl trifluoroacetophenone
- 2,4-Dimethyl trifluoroacetophenone
- 2,4,6-Trimethyl trifluoroacetophenone
- p-Butyl trifluoroacetophenone
These compounds share similar functional groups but differ in their specific structures and properties. This compound is unique due to its heptyl group, which enhances its hydrophobicity and makes it particularly suitable for use in ion-selective electrodes .
特性
CAS番号 |
129476-47-7 |
|---|---|
分子式 |
C16H19F3O3 |
分子量 |
316.31 g/mol |
IUPAC名 |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
InChIキー |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
正規SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


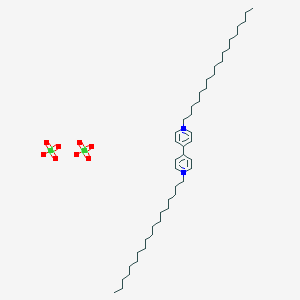
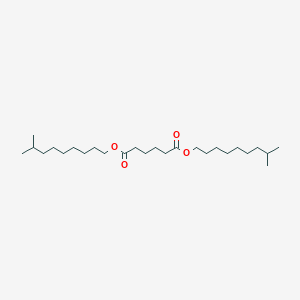
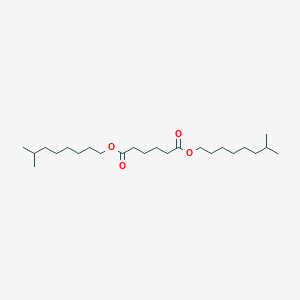
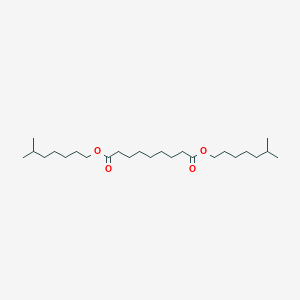
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
